2-Chloro-4-(chlorosulfonyl)benzoic acid
Overview
Description
2-Chloro-4-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S. It has an average mass of 255.075 Da and a monoisotopic mass of 253.920731 Da . It’s also known by other names such as 2-Chlor-4-(chlorsulfonyl)benzoesäure in German, Acide 2-chloro-4-(chlorosulfonyl)benzoïque in French, and Benzoic acid, 2-chloro-4-(chlorosulfonyl)- in English .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chlorosulfonyl)benzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 404.2±35.0 °C at 760 mmHg, and a flash point of 198.2±25.9 °C .Physical And Chemical Properties Analysis
2-Chloro-4-(chlorosulfonyl)benzoic acid has several physical and chemical properties. It has a density of 1.7±0.1 g/cm3, a boiling point of 404.2±35.0 °C at 760 mmHg, and a flash point of 198.2±25.9 °C . It has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 80 Å2, and a molar volume of 150.6±3.0 cm3 .Safety And Hazards
2-Chloro-4-(chlorosulfonyl)benzoic acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2-chloro-4-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQBDLJABAHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977494 | |
Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorosulfonyl)benzoic acid | |
CAS RN |
61953-04-6 | |
Record name | Benzoic acid, 2-chloro-4-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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